

# Application Notes and Protocols: Zalunfiban Acetate in ST-Elevation Myocardial Infarction (STEMI) Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Zalunfiban Acetate

Cat. No.: B10860286

[Get Quote](#)

## Introduction

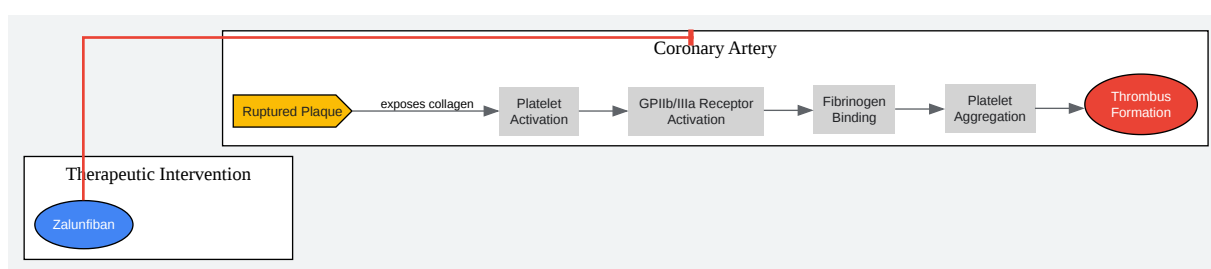
Zalunfiban, also known as RUC-4, is an investigational, next-generation glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor designed for rapid, pre-hospital administration in patients with ST-elevation myocardial infarction (STEMI).<sup>[1][2]</sup> As a potent antiplatelet agent, it aims to inhibit thrombus formation and facilitate early reperfusion of the infarct-related artery before the patient undergoes primary percutaneous coronary intervention (pPCI).<sup>[1][3]</sup> Administered as a single subcutaneous injection, Zalunfiban reaches its maximal effect within 15 minutes, with a half-life of approximately one to two hours, offering a promising therapeutic window for early intervention at the first point of medical contact.<sup>[4]</sup>

These application notes provide a comprehensive overview of Zalunfiban's use in STEMI research, summarizing key clinical trial data and detailing experimental protocols for its investigation.

## Mechanism of Action

A STEMI occurs when a coronary artery is occluded, typically by a thrombus forming at the site of a ruptured atherosclerotic plaque. This exposes collagen and other prothrombotic factors, leading to platelet activation and aggregation. The final common pathway for platelet aggregation is the activation of the GPIIb/IIIa receptor, which binds fibrinogen, linking platelets together to form a thrombus.

Zalunfiban is a small-molecule inhibitor that specifically targets and blocks the platelet GPIIb/IIIa receptor. By doing so, it prevents fibrinogen from binding to the receptor, thereby inhibiting platelet aggregation regardless of the initial activation stimulus (e.g., thrombin, ADP, thromboxane A2). This rapid and potent antiplatelet effect is intended to halt the growth of the occlusive thrombus, potentially leading to earlier restoration of blood flow, reduction in infarct size, and improved clinical outcomes.



[Click to download full resolution via product page](#)

**Caption:** Mechanism of action of Zalunfiban in preventing thrombus formation.

## Quantitative Data from Clinical Trials

The following tables summarize key data from the Phase IIa (CEL-02) and Phase III (CELEBRATE) clinical trials.

### Table 1: Pharmacodynamic and Pharmacokinetic Profile (Phase IIa - CEL-02 Study)

Parameter	0.075 mg/kg	0.090 mg/kg	0.110 mg/kg
Primary PD Endpoint Met at 15 min( $\geq 77\%$ inhibition of iso-TRAP assay)	3 of 8 patients	7 of 8 patients	7 of 8 patients
Mean Platelet Inhibition at 15 min	77.5%	87.5%	91.7%
Time to 50% Inhibition Reversal (minutes)	89.1	104.2	112.4

Source: Data from the CEL-02 Phase IIa study.

**Table 2: Primary Efficacy and Safety Outcomes (Phase III - CELEBRATE Trial)**

Outcome (at 30 days)	Zalunfiban (Pooled Doses)	Placebo	Odds Ratio (OR) / p-value
Primary Efficacy Endpoint(Hierarchical composite of clinical events)	-	-	OR: 0.79 (95% CI: 0.65-0.98)p = 0.028
Absence of Major Adverse Clinical Events	13.3%	9.8%	Absolute Risk Reduction: 3.5%
Acute Stent Thrombosis	0.2%	1.1%	-
Primary Safety Endpoint(Severe/Life- Threatening Bleeding - GUSTO)	1.2%	0.8%	p = 0.40
Mild to Moderate Bleeding	Increased	-	-

Source: Data from the CELEBRATE Phase III trial.

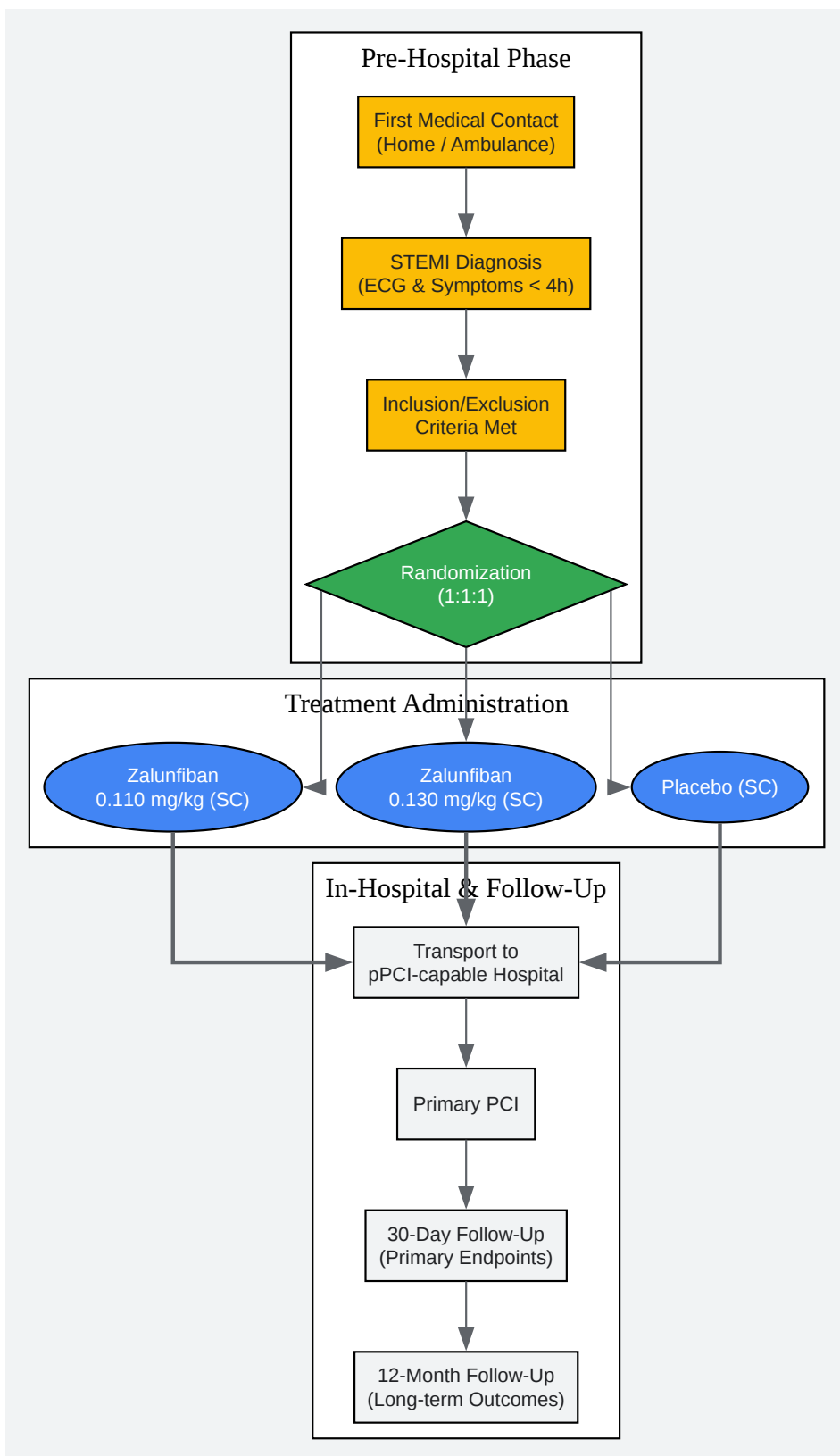
## Experimental Protocols

Detailed methodologies for the key clinical trials are provided below.

### Protocol 1: Phase III, Randomized, Placebo-Controlled Trial (CELEBRATE)

- Objective: To assess the efficacy and safety of a single subcutaneous injection of Zalunfiban administered at first medical contact in patients with suspected STEMI.
- Study Design: An international, multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: 2,467 patients with suspected STEMI presenting within four hours of symptom onset.
  - Key Inclusion Criteria: Persistent ischemic chest pain (>10 minutes) and new  $\geq 2$  mm ST-segment elevation in two adjacent ECG leads.
  - Key Exclusion Criteria: Requirement for CPR for out-of-hospital cardiac arrest, systolic blood pressure <90 mmHg with heart rate >100 bpm, treatment with oral anticoagulants, or major surgery/trauma/bleeding within the last month.
- Treatment Groups: Patients were randomized 1:1:1 to one of three groups:
  - Zalunfiban 0.110 mg/kg
  - Zalunfiban 0.130 mg/kg
  - Placebo
- Drug Administration: A single subcutaneous injection was administered at the first point of medical contact (e.g., in the home, ambulance, or emergency department) prior to hospitalization and pPCI.
- Endpoints:

- Primary Efficacy Endpoint: A hierarchical composite of seven clinical events ranked by severity at 30 days: all-cause death, stroke, recurrent myocardial infarction, acute stent thrombosis, new-onset or rehospitalization for heart failure, large infarct size, or absence of these events.
- Primary Safety Endpoint: Incidence of severe or life-threatening bleeding (GUSTO criteria) at 30 days.
- Follow-up: Participants were followed for 12 months, with follow-up contacts at 30 days and 12 months to record mortality, adverse events, and bleeding events.



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for the Phase III CELEBRATE clinical trial.

## Protocol 2: Phase IIa, Open-Label, Dose-Escalation Study (CEL-02)

- **Objective:** To assess the pharmacodynamics (PD), pharmacokinetics (PK), and tolerability of three escalating, weight-adjusted doses of Zalunfiban in STEMI patients undergoing pPCI.
- **Study Design:** A prospective, open-label, single-center, dose-escalation study.
- **Patient Population:** 27 adult STEMI patients presenting within 6 hours of symptom onset planned for pPCI.
- **Treatment Groups:** Patients received one of three escalating doses in sequential cohorts:
  - Cohort 1: 0.075 mg/kg (n=8)
  - Cohort 2: 0.090 mg/kg (n=9)
  - Cohort 3: 0.110 mg/kg (n=10)
- **Drug Administration:** A single subcutaneous injection of Zalunfiban was administered in the cardiac catheterization lab approximately 10-15 minutes prior to vascular access for the initial angiogram.
- **Endpoints & Measurements:**
  - **Primary PD Endpoint:** High-grade ( $\geq 77\%$ ) inhibition of platelet function at 15 minutes post-administration, measured by the VerifyNow iso-TRAP assay.
  - **PK/PD Sampling:** Blood samples were collected at 15, 30, 45, 60, 90, 120, 180, and 240 minutes after drug administration to assess Zalunfiban concentration and platelet inhibition.
  - **Angiographic Assessment:** A post-hoc analysis evaluated the dose-dependent relationship between Zalunfiban and angiographic indices, including coronary and myocardial blood flow (TIMI flow) and thrombus burden at the initial angiogram.

- Safety: Monitoring for injection site reactions, bleeding events (hematomas), and thrombocytopenia within 72 hours.

### Summary and Future Directions

Zalunfiban represents a significant development in the pre-hospital management of STEMI. The Phase III CELEBRATE trial demonstrated that early administration at first medical contact improves clinical outcomes at 30 days without a significant increase in severe bleeding. The rapid onset and short duration of action are key features designed to bridge the critical gap between STEMI diagnosis and definitive reperfusion with pPCI. Following the positive results, a marketing authorization application to the U.S. Food and Drug Administration (FDA) is planned. Further research will likely focus on real-world evidence, long-term outcomes beyond 12 months, and its application in specific patient subgroups.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Percutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. About zalunfiban - CeleCor Therapeutics [[celecor.com](https://celecor.com/)]
- 3. Prehospital zalunfiban reduces cardiac events in STEMI patients [[iheartfunction.com](https://iheartfunction.com/)]
- 4. hcplive.com [[hcplive.com](https://hcplive.com/)]
- To cite this document: BenchChem. [Application Notes and Protocols: Zalunfiban Acetate in ST-Elevation Myocardial Infarction (STEMI) Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10860286#zalunfiban-acetate-application-in-st-elevation-myocardial-infarction-stemi-research>]

---

### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)